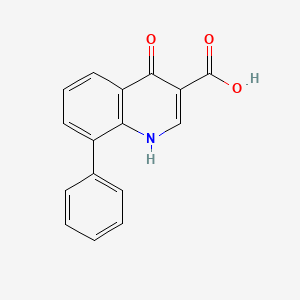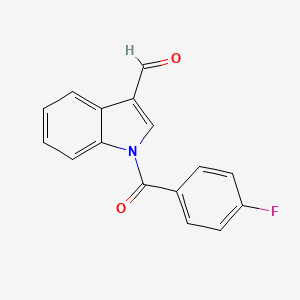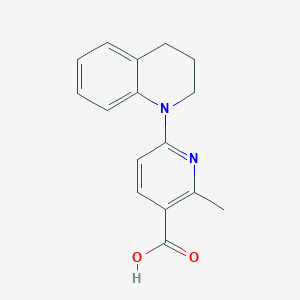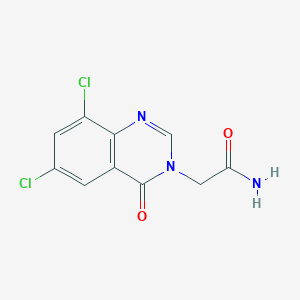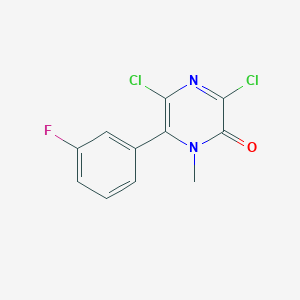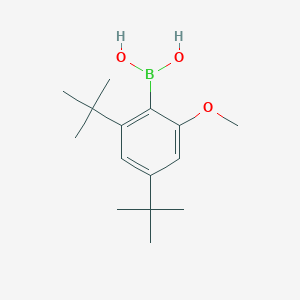
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-(3,4-二氢异喹啉-2(1H)-基)-2-甲基吡啶-3-基)乙胺是一种复杂的复杂有机化合物,属于二氢异喹啉类。这些化合物以其多样的生物活性而闻名,常用于药物化学中开发新的治疗剂。该化合物的结构包括一个与吡啶环稠合的二氢异喹啉部分和一个乙胺侧链。
准备方法
合成路线和反应条件
1-(6-(3,4-二氢异喹啉-2(1H)-基)-2-甲基吡啶-3-基)乙胺的合成可以通过几种合成路线实现。一种常见的方法涉及 Bischler-Napieralski 反应,该反应用于形成二氢异喹啉核心。 该反应通常涉及在脱水剂(如氧氯化磷 (POCl3) 或三氟甲磺酸酐 (Tf2O))存在下,β-苯乙胺衍生物的环化 .
工业生产方法
对于工业生产,合成可以通过使用连续流动化学技术进行放大。这允许更好地控制反应条件并提高收率。使用自动化反应器和实时监控可以进一步提高生产过程的效率和安全性。
化学反应分析
反应类型
1-(6-(3,4-二氢异喹啉-2(1H)-基)-2-甲基吡啶-3-基)乙胺会发生多种化学反应,包括:
氧化: 该化合物可以被氧化形成喹啉衍生物。
还原: 还原反应可以将二氢异喹啉部分转化为四氢异喹啉。
取代: 乙胺侧链可以进行亲核取代反应。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 通常使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等还原剂。
取代: 在碱性条件下可以使用胺或硫醇等亲核试剂来实现取代反应。
主要产物
从这些反应中形成的主要产物包括各种喹啉和四氢异喹啉衍生物,它们可以具有重要的生物活性。
科学研究应用
1-(6-(3,4-二氢异喹啉-2(1H)-基)-2-甲基吡啶-3-基)乙胺有几个科学研究应用:
化学: 它被用作合成更复杂分子的构建单元。
生物学: 该化合物正在被研究,以探究其作为具有抗菌和抗癌特性的生物活性剂的潜力.
医学: 它正在被探索,以探究其潜在的治疗效果,特别是在治疗神经疾病方面.
工业: 该化合物用于开发新材料,并作为各种化学过程的前体。
作用机制
1-(6-(3,4-二氢异喹啉-2(1H)-基)-2-甲基吡啶-3-基)乙胺的作用机制涉及它与特定分子靶点和途径的相互作用。二氢异喹啉部分已知会与体内的酶和受体相互作用,从而导致各种生物学效应。 例如,它可能抑制参与神经递质代谢的某些酶的活性,从而对神经系统产生影响 .
与相似化合物的比较
相似化合物
3,4-二氢异喹啉-1(2H)-酮: 共享二氢异喹啉核心,但缺少吡啶环和乙胺侧链.
2,3-二氢喹啉-4(1H)-酮: 包含类似的二氢异喹啉结构,但具有不同的取代基.
独特性
1-(6-(3,4-二氢异喹啉-2(1H)-基)-2-甲基吡啶-3-基)乙胺的独特之处在于它将二氢异喹啉和吡啶环以及乙胺侧链独特地组合在一起。这种独特的结构使其具有独特的生物活性及其潜在的治疗应用。
相似化合物的比较
Similar Compounds
3,4-Dihydroisoquinolin-1(2H)-one: Shares the dihydroisoquinoline core but lacks the pyridine ring and ethanamine side chain.
2,3-Dihydroquinolin-4(1H)-one: Contains a similar dihydroisoquinoline structure but with different substituents.
Uniqueness
1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylpyridin-3-yl)ethanamine is unique due to its specific combination of the dihydroisoquinoline and pyridine rings, along with the ethanamine side chain. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
属性
分子式 |
C17H21N3 |
|---|---|
分子量 |
267.37 g/mol |
IUPAC 名称 |
1-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpyridin-3-yl]ethanamine |
InChI |
InChI=1S/C17H21N3/c1-12(18)16-7-8-17(19-13(16)2)20-10-9-14-5-3-4-6-15(14)11-20/h3-8,12H,9-11,18H2,1-2H3 |
InChI 键 |
QUMUEOJMXSIGEO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C3C2)C(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4AR,7R,8R,8aR)-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-6,7,8-triol](/img/structure/B11852062.png)
![1-[1-(Acetylamino)ethyl]naphthalen-2-yl acetate](/img/structure/B11852064.png)


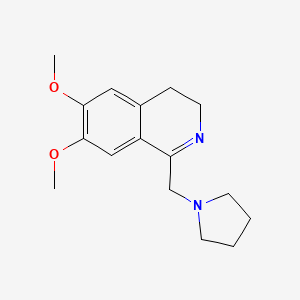
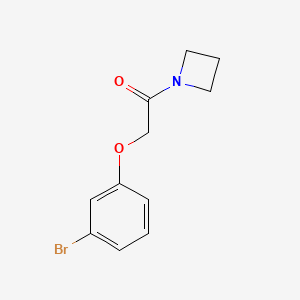
![N-(8-Methoxy-5,6-dihydrobenzo[f]quinoxalin-3-yl)acetamide](/img/structure/B11852110.png)

